4-Nitro-1-butyne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

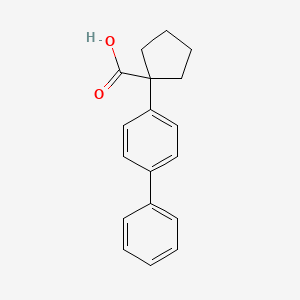

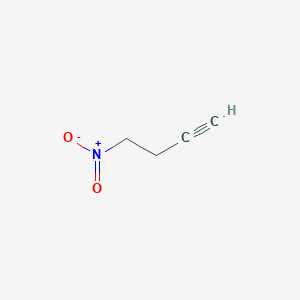

4-ニトロ-1-ブチンは、分子式がC₄H₅NO₂である有機化合物です。これは、末端アルキンであり、炭素-炭素三重結合の存在と、最初の炭素原子に結合したニトロ基が特徴です。

2. 製法

合成ルートと反応条件

4-ニトロ-1-ブチンは、いくつかの方法で合成できます。一般的な方法の1つは、アセトニトリルなどの有機溶媒中で、4-クロロ-1-ブチンと亜硝酸銀を反応させることです。この反応は、通常室温で穏やかな条件下で行われ、4-ニトロ-1-ブチンが生成されます。

別の方法は、硝酸と硫酸の混合物を使用して、1-ブチンをニトロ化するものです。この反応では、過剰なニトロ化を防ぎ、目的の生成物を選択的に生成するために、温度と濃度を慎重に制御する必要があります。

工業生産方法

4-ニトロ-1-ブチンの工業生産には、特殊な反応器で1-ブチンを連続的に流れでニトロ化するプロセスが含まれる場合があります。この方法は、バッチプロセスと比較して、反応条件をより適切に制御でき、安全性も向上しています。生成物は、蒸留または再結晶によって精製され、高純度の4-ニトロ-1-ブチンが得られます。

準備方法

Synthetic Routes and Reaction Conditions

4-Nitro-1-butyne can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1-butyne with silver nitrite in an organic solvent such as acetonitrile. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Another method involves the nitration of 1-butyne using a mixture of nitric acid and sulfuric acid. This reaction requires careful control of temperature and concentration to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the continuous flow nitration of 1-butyne in a specialized reactor. This method allows for better control over reaction conditions and improved safety compared to batch processes. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

化学反応の分析

反応の種類

4-ニトロ-1-ブチンは、以下を含むさまざまな化学反応を起こします。

酸化: ニトロ基はさらに酸化されて、ニトロアルケンまたはニトロアルカンを形成できます。

還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、アミン基に還元できます。

置換: 末端アルキンは求核置換反応を起こし、ニトロ基が他の官能基に置き換わります。

一般的な試薬と条件

酸化: 酸性条件下で過マンガン酸カリウム (KMnO₄) または三酸化クロム (CrO₃)。

還元: 炭素担持パラジウム (Pd/C) 触媒を伴う水素ガス (H₂)。

置換: 水酸化ナトリウム (NaOH) などの塩基の存在下で、アジ化ナトリウム (NaN₃) またはその他の求核剤。

生成される主要な生成物

酸化: ニトロアルケン、ニトロアルカン。

還元: アミノアルキン。

置換: アジドアルキン、その他の置換アルキン。

科学的研究の応用

4-ニトロ-1-ブチンは、科学研究にいくつかの応用があります。

化学: これは、特に複雑な分子や医薬品を調製する際に、有機合成におけるビルディングブロックとして使用されます。

生物学: これは、生物学的調査で使用できる生物活性化合物の合成の前駆体として役立ちます。

医学: これは、特に特定の酵素または受容体を標的とする新しい薬の開発における潜在的な用途について調査されています。

工業: これは、ポリマーやコーティングを含む特殊化学物質や材料の生産に使用されています。

作用機序

4-ニトロ-1-ブチンの作用機序には、末端アルキンとしての反応性とニトロ基の存在が含まれます。ニトロ基は電子求引相互作用に関与し、アルキンを求核剤に対してより反応性にすることができます。この反応性は、求核付加反応や置換反応を含むさまざまな化学変換で利用されています。

6. 類似の化合物との比較

類似の化合物

1-ブチン: ニトロ基のない単純な末端アルキン。

2-ブチン: 異なる反応性プロファイルを有する内部アルキン。

4-ニトロ-2-ブチン: ニトロ基が異なる炭素原子に結合した類似の化合物。

独自性

4-ニトロ-1-ブチンは、末端アルキンとニトロ基の両方が存在することによって独特であり、これらは異なる反応性と潜在的な応用を付与します。これらの官能基の組み合わせにより、さまざまな化学変換が可能になり、合成化学や工業用途において貴重な化合物となっています。

類似化合物との比較

Similar Compounds

1-Butyne: A simple terminal alkyne without the nitro group.

2-Butyne: An internal alkyne with a different reactivity profile.

4-Nitro-2-butyne: A similar compound with the nitro group attached to a different carbon atom.

Uniqueness

4-Nitro-1-butyne is unique due to the presence of both the terminal alkyne and the nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry and industrial applications.

特性

CAS番号 |

1296868-24-0 |

|---|---|

分子式 |

C4H5NO2 |

分子量 |

99.09 g/mol |

IUPAC名 |

4-nitrobut-1-yne |

InChI |

InChI=1S/C4H5NO2/c1-2-3-4-5(6)7/h1H,3-4H2 |

InChIキー |

ZCGJEIIMOWMWMU-UHFFFAOYSA-N |

正規SMILES |

C#CCC[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)

![2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid](/img/structure/B11717451.png)

![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)

![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)